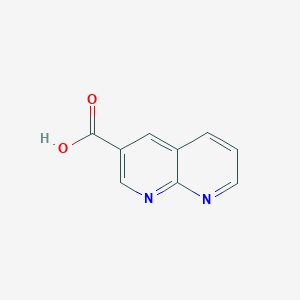

1,8-naphthyridine-3-carboxylic Acid

Descripción general

Descripción

1,8-Naphthyridine-3-carboxylic acid is a heterocyclic compound containing nitrogen atoms in its structure. It is a derivative of naphthyridine, which is known for its diverse biological activities and photochemical properties. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,8-Naphthyridine-3-carboxylic acid can be synthesized through various methods, including:

Multicomponent Reactions: These reactions involve the combination of multiple reactants to form the desired product in a single step.

Friedländer Approach: This method uses a green strategy involving the hydroamination of terminal alkynes followed by Friedländer cyclization.

Metal-Catalyzed Synthesis: A water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.

Análisis De Reacciones Químicas

1,8-Naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions involve replacing one functional group with another.

Common reagents and conditions used in these reactions include:

Anhydrous Iron(III) Chloride: Used in substitution reactions.

Sodium Hydroxide and Ethanol: Used in hydrolysis reactions.

Major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

1,8-Naphthyridine-3-carboxylic acid and its derivatives have a wide range of applications, including antibiotic-modulating, neurological, and anti-microbial activities . They have also shown potential as anti-cancer agents .

Scientific Research Applications

Antimicrobial Activity:

- This compound derivatives have demonstrated broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi .

- Specific derivatives exhibit bactericidal activity against Staphylococcus and Bacillus species and are also active against E. coli, Salmonella, and Shigella species .

- Chlorine-substituted compounds are the most active against tested microorganisms, and some compounds have shown fungicidal effects against Candida species .

- One study showed that 1,5-naphthyridinone derivatives act by inhibiting bacterial topoisomerase, causing bacterial death .

- 1,8-Naphthyridine derivatives enhance the antibacterial action of fluoroquinolones, suggesting a synergistic interaction that affects the bacterial cellular environment .

Neurological Applications:

- 1,8-Naphthyridine derivatives have potential applications in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression .

Other Biological Activities:

- 1,8-Naphthyridine derivatives possess anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, and anti-hypertensive activities .

- They also act as platelet aggregation inhibitors, antioxidants, EGFR inhibitors, protein kinase inhibitors, ionotropic agents, and adrenoceptor antagonists .

Anti-Cancer Research:

- Chalcones, which are analogs of combretastatins, bind to the colchicine site of tubulin and inhibit tubulin polymerization, showing anti-cancer properties .

- 1,8-Naphthyridine-3-carboxylic acids have demonstrated cytotoxic activity against murine P388 leukemia .

Enhancement of Antibiotic Activity

- 1,8-NA, when combined with norfloxacin, ofloxacin, and lomefloxacin fluoroquinolones, significantly reduces the MICs against multi-resistant strains, showing synergism regarding antibacterial activity .

- The greatest reductions in antibiotic MICs occurred with ofloxacin (32 to 4 µg/mL) and lomefloxacin (16 to 2 µg/mL), both against E. coli 06 .

Data Tables

Since the search results do not contain explicit data tables, refer to the source articles for detailed MIC values, specific activities, and chemical structures .

Mecanismo De Acción

The mechanism of action of 1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, nalidixic acid, a derivative of this compound, inhibits bacterial DNA gyrase, thereby interfering with DNA replication and protein synthesis . This mechanism is crucial for its antibacterial activity.

Comparación Con Compuestos Similares

1,8-Naphthyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Nalidixic Acid: A quinolone antibiotic used to treat urinary tract infections.

Enoxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase.

Trovafloxacin: Another 1,8-naphthyridine derivative with antibacterial properties.

These compounds share a similar core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Actividad Biológica

1,8-Naphthyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antihistaminic research. This article explores its biological activity, synthesis of derivatives, and various studies that highlight its potential therapeutic applications.

Antimicrobial Activity

This compound and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Antibacterial Efficacy : A study synthesized novel derivatives and evaluated their antibacterial activity using the cup and plate diffusion method. Compounds demonstrated substantial antibacterial potential against strains such as Staphylococcus aureus and Escherichia coli at concentrations of 50 μg/ml and 100 μg/ml .

- Synergistic Effects : The compound has been shown to enhance the efficacy of fluoroquinolone antibiotics when used in combination. For instance, 1,8-naphthyridine derivatives significantly reduced the minimum inhibitory concentrations (MICs) of norfloxacin and lomefloxacin against resistant strains, indicating a synergistic effect .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Norfloxacin + 1,8-Naphthyridine | 4 | E. coli |

| Lomefloxacin + 1,8-Naphthyridine | 2 | S. aureus |

Antihistaminic Activity

Recent studies have also focused on the antihistaminic properties of this compound derivatives.

Research Insights:

- Bronchorelaxant Effects : In vivo studies on guinea pigs revealed that certain derivatives exhibited promising bronchorelaxant effects comparable to chlorpheniramine, a standard antihistamine .

- Molecular Docking Studies : Molecular docking studies indicated that these compounds interact effectively with the H1 receptor, which is crucial for their antihistaminic activity. The binding modes were predicted using in silico approaches, enhancing understanding of their pharmacokinetic properties .

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been a focal point in research efforts aimed at improving biological activity.

Synthesis Techniques:

- Chemical Modification : Modifications at the carboxylic acid end have led to the development of several new derivatives with enhanced antibacterial and antihistaminic properties .

- In Silico Studies : Computational methods such as Swiss ADME and PASS software have been employed to predict the pharmacological profiles of these synthesized compounds before experimental validation .

Propiedades

IUPAC Name |

1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXLVFZJJOXEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406206 | |

| Record name | 1,8-naphthyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104866-53-7 | |

| Record name | 1,8-naphthyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.